![molecular formula C21H22N4O4 B12932539 Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]- CAS No. 856005-74-8](/img/structure/B12932539.png)
Acetamide, N-[3-[6-[(3,4,5-trimethoxyphenyl)amino]pyrazinyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide is a synthetic organic compound that features a trimethoxyphenyl group, a pyrazine ring, and an acetamide moiety. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-diaminopyrazine and a suitable aldehyde or ketone.
Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where 3,4,5-trimethoxyaniline reacts with the pyrazine derivative.
Acetylation: The final step involves the acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitro or carbonyl groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other proteins such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and inhibits tubulin polymerization.
Trimetrexate: A dihydrofolate reductase (DHFR) inhibitor with anti-cancer properties.
Trimethoprim: Another DHFR inhibitor used as an antibiotic.
Uniqueness
N-(3-(6-((3,4,5-Trimethoxyphenyl)amino)pyrazin-2-yl)phenyl)acetamide is unique due to its combination of the trimethoxyphenyl group and the pyrazine ring, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets and its potential for diverse biological activities make it a valuable compound for further research and development.
Properties
CAS No. |
856005-74-8 |
|---|---|
Molecular Formula |
C21H22N4O4 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[3-[6-(3,4,5-trimethoxyanilino)pyrazin-2-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(26)23-15-7-5-6-14(8-15)17-11-22-12-20(25-17)24-16-9-18(27-2)21(29-4)19(10-16)28-3/h5-12H,1-4H3,(H,23,26)(H,24,25) |
InChI Key |
XHHWYSOCWRJUGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN=CC(=N2)NC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-9-(3-chloro-5-fluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B12932471.png)
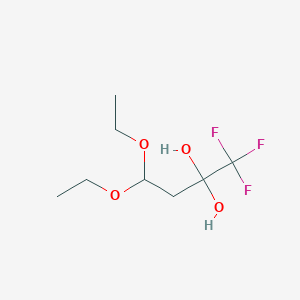
![Rel-(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B12932485.png)

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
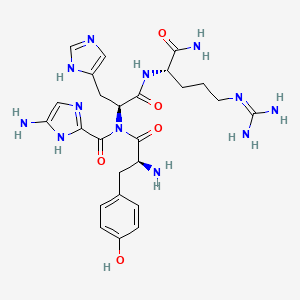
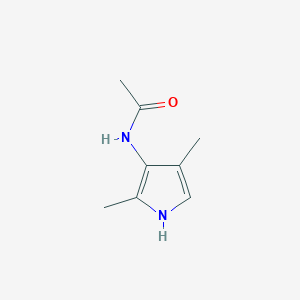
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
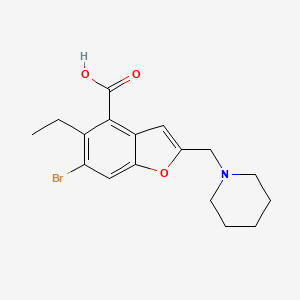
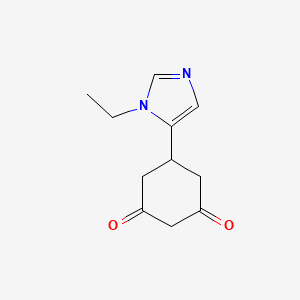
![tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
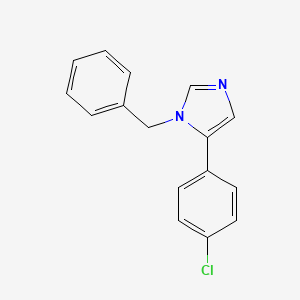
![4-Fluoro-7-(methylsulfonyl)-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane]](/img/structure/B12932555.png)
